Ethyl 3-ethoxy-4-fluorobenzoylformate
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Overview
Description
Ethyl 3-ethoxy-4-fluorobenzoylformate is an organic compound with the molecular formula C12H13FO4. It is a derivative of benzoylformate, featuring ethoxy and fluorine substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4-fluorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-4-fluorobenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-fluorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-4-fluorobenzoylformate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4-fluorobenzoylformate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit or activate certain enzymes, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Ethyl 3-ethoxy-4-fluorobenzoylformate can be compared with other benzoylformate derivatives:
Ethyl 3-ethoxy-4-chlorobenzoylformate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Ethyl 3-ethoxy-4-bromobenzoylformate: Contains a bromine atom, which affects its chemical properties and applications.
Ethyl 3-ethoxy-4-methylbenzoylformate: Features a methyl group, resulting in distinct physical and chemical characteristics.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased stability and enhanced biological activity .
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-4-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-16-10-7-8(5-6-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYNTKCSYSGLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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